3-methoxy-N-(2-methylphenyl)benzamide
Description
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-6-3-4-9-14(11)16-15(17)12-7-5-8-13(10-12)18-2/h3-10H,1-2H3,(H,16,17) |
InChI Key |
ZHMMTMKHCYEXOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methoxy-N-(3-Methylphenyl)Benzamide
- Structural Differences : The methoxy group is at the para position instead of meta, and the N-aryl group is 3-methylphenyl rather than 2-methylphenyl.
- The 3-methylphenyl substituent introduces steric and electronic variations that could influence solubility or metabolic stability .
3-Methoxy-N-(2-(4-Methoxybenzoyl)-1-Benzofuran-3-Yl)Benzamide
- Structural Differences : Incorporates a benzofuran ring linked to a 4-methoxybenzoyl group at position 2.
- The additional methoxy group could modulate redox properties or metabolic pathways .
Nitazoxanide (2-Acetoxy-N-(5-Nitro-2-Thiazolyl)Benzamide)
- Structural Differences : Replaces the methoxy and 2-methylphenyl groups with a nitrothiazole ring and acetoxy substituent.
- Functional Contrast :
4-[(5-Amino-1-Methyl-1H-Indol-3-Yl)Methyl]-3-Methoxy-N-[(2-Methylphenyl)Sulfonyl]Benzamide
- Structural Differences : Features an indole-methyl group and a sulfonyl linkage.
- Implications: The indole moiety may enhance binding to serotonin receptors or kinase targets.
Discussion of Structural-Activity Relationships (SAR)
- Methoxy Position : Meta-substitution (as in the target compound) may favor interactions with flat binding sites, while para-substitution (e.g., ) could enhance dipole moments.
- Aryl Substituents : The 2-methylphenyl group provides steric hindrance that might reduce metabolic oxidation compared to unsubstituted analogs.
- Heterocyclic Additions : Compounds like Nitazoxanide and thiazolo-pyridine derivatives highlight the importance of electron-withdrawing groups for targeting microbial enzymes.
Preparation Methods
Acyl Chloride Intermediate Method
The most widely documented approach involves the conversion of 3-methoxybenzoic acid to its corresponding acyl chloride, followed by nucleophilic attack by 2-methylaniline.
Reaction Mechanism :
-
Chlorination : 3-Methoxybenzoic acid reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 3-methoxybenzoyl chloride.
This step typically achieves >95% conversion under reflux conditions in anhydrous dichloromethane (DCM) or toluene.
-
Amidation : The acyl chloride reacts with 2-methylaniline in the presence of a base (e.g., triethylamine or NaOH) to form the target amide.
Yields range from 70–85% depending on solvent polarity and temperature control.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Toluene | 82 | 91 |
| Base | NaOH (20% aq.) | 78 | 89 |
| Temperature | 0–5°C | 85 | 94 |
Direct Coupling Using Carbodiimide Reagents
Modern protocols employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid directly.
Procedure :
-
Activation : 3-Methoxybenzoic acid is treated with DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
-
Amidation : 2-Methylaniline is added to the activated intermediate, yielding the amide after 12–24 hours at room temperature.
Advantages :
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent patents describe tubular reactors for large-scale production, enhancing heat transfer and reaction uniformity.
Key Features :
Byproduct Management
The primary byproduct, 3-methoxybenzoic acid, is removed via acid-base extraction:
-
Acidification : Post-reaction mixture is adjusted to pH <3, precipitating unreacted acid.
-
Filtration : Precipitate is removed, and the mother liquor is alkalized to pH 10–12 to isolate the amide.
Purification and Characterization
Recrystallization Techniques
Analytical Validation
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acyl Chloride | 85 | 94 | High | Moderate |
| Carbodiimide Coupling | 88 | 96 | Moderate | Low |
| Continuous Flow | 90 | 98 | Very High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
